molecular formula C17H15ClFNO3 B2590457 4-(3-chloro-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396808-92-6

4-(3-chloro-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2590457
CAS RN: 1396808-92-6
M. Wt: 335.76
InChI Key: DQHFKPJGKORIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H15ClFNO3 and its molecular weight is 335.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Structures

Research on structurally related compounds has revealed insights into hydrogen-bonded structures in different dimensions. Molecules linked by single C-H...O hydrogen bonds form chains, sheets, or three-dimensional frameworks depending on their specific hydrogen bonding patterns and interactions, including aromatic pi-pi stacking interactions (Gómez et al., 2009).

Mechanism and Stereochemistry

Studies have investigated the mechanism and stereochemistry of the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzodiazepines, providing insights into the synthesis processes and the stereochemical outcomes of these reactions (Wang et al., 2001).

Isomorphism and Isostructural Properties

Research has also explored the isomorphism and isostructural properties of compounds, revealing that slight differences in unit-cell dimensions and molecular conformations can affect the direction-specific intermolecular interactions present in the structures of these compounds (Blanco et al., 2012).

Synthesis and Antimicrobial Activities

The synthesis of novel compounds and their evaluation for antimicrobial activities has been a significant area of research. New derivatives have been synthesized, and some have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

Potential Central Nervous System Agents

A series of compounds have been synthesized and evaluated for potential neuroleptic activity, with some showing comparable or more potent effects than chlorpromazine in various neuroleptic tests. This research suggests a novel class of neuroleptics based on these compounds' antidopaminergic properties (Hino et al., 1988).

Dopaminergic Activity

The synthesis and evaluation of compounds as agonists of central and peripheral dopamine receptors have been explored, with some showing promising dopaminergic activity. These findings contribute to understanding the structural requirements for dopaminergic activity and the potential therapeutic applications of these compounds (Pfeiffer et al., 1982).

Synthesis of Aromatic Derivatives

The development of new syntheses for aromatic methoxy and methylenedioxy substituted derivatives provides valuable methodologies for creating compounds with potential applications in various fields, including medicinal chemistry (Pecherer et al., 1972).

properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-10-17(21)20(12-6-7-14(19)13(18)8-12)9-11-4-3-5-15(22-2)16(11)23-10/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHFKPJGKORIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.